(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid
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Overview
Description
(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid is an organic compound characterized by the presence of a hydrazone functional group and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid typically involves the condensation of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of (2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid.
Hydrazone Derivatives: Compounds with similar hydrazone functional groups.
Dichlorophenyl Compounds: Molecules containing the dichlorophenyl moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2N2O2 |
---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4- |
InChI Key |
YYHJCKYVODIRPU-WCIBSUBMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C\C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O |
Origin of Product |
United States |
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